molecular formula C16H16N4 B14190203 9-(4-Azidobutyl)-9H-carbazole CAS No. 917501-68-9

9-(4-Azidobutyl)-9H-carbazole

Cat. No.: B14190203
CAS No.: 917501-68-9
M. Wt: 264.32 g/mol
InChI Key: PQEOXNOPPRQAKJ-UHFFFAOYSA-N
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Description

9-(4-Azidobutyl)-9H-carbazole: is an organic compound that features a carbazole core with a 4-azidobutyl substituent. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The azide group in this compound introduces unique reactivity, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Azidobutyl)-9H-carbazole typically involves the introduction of the azidobutyl group to the carbazole core. One common method is the nucleophilic substitution reaction where a halogenated butyl derivative reacts with sodium azide to form the azidobutyl group. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the presence of the azide group, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azide group can participate in substitution reactions, particularly in click chemistry to form triazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the azide group.

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.

Major Products:

    Oxidation: Formation of nitrenes which can further react to form various products.

    Reduction: Formation of primary amines.

    Substitution: Formation of triazoles in click chemistry reactions.

Scientific Research Applications

Chemistry: 9-(4-Azidobutyl)-9H-carbazole is used as a building block in the synthesis of more complex molecules. Its azide group allows for versatile modifications through click chemistry, making it valuable in materials science and polymer chemistry.

Biology: In biological research, this compound can be used to label biomolecules through bioorthogonal reactions. The azide group reacts selectively with alkynes in living systems without interfering with native biochemical processes.

Medicine: Potential applications in drug development include the synthesis of bioactive molecules. The carbazole core is known for its pharmacological properties, and the azidobutyl group can be used to introduce functional groups that enhance biological activity.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as light-emitting diodes (LEDs) and organic photovoltaics, due to its electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-Azidobutyl)-9H-carbazole largely depends on the specific application. In chemical reactions, the azide group can form highly reactive nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions. In biological systems, the azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules.

Comparison with Similar Compounds

    9-(4-Bromobutyl)-9H-carbazole: Similar structure but with a bromobutyl group instead of an azidobutyl group.

    9-(4-Aminobutyl)-9H-carbazole: The azide group is reduced to an amine.

    9-(4-Alkynylbutyl)-9H-carbazole: The azide group is replaced with an alkynyl group, useful in click chemistry.

Uniqueness: The presence of the azide group in 9-(4-Azidobutyl)-9H-carbazole provides unique reactivity that is not present in its analogs. This makes it particularly valuable in click chemistry and bioorthogonal reactions, where selective and efficient modifications are required.

Properties

CAS No.

917501-68-9

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

9-(4-azidobutyl)carbazole

InChI

InChI=1S/C16H16N4/c17-19-18-11-5-6-12-20-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20/h1-4,7-10H,5-6,11-12H2

InChI Key

PQEOXNOPPRQAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCN=[N+]=[N-]

Origin of Product

United States

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